Cas no 1706452-47-2 (6-Difluoromethyl-4-hydroxy-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid ethyl ester)

6-Difluoromethyl-4-hydroxy-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid ethyl ester 化学的及び物理的性質
名前と識別子
-
- 6-Difluoromethyl-4-hydroxy-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid ethyl ester
-
- インチ: 1S/C12H14F2O4/c1-2-17-12(16)7-5-18-9-4-6(11(13)14)3-8(15)10(7)9/h5-6,8,11,15H,2-4H2,1H3
- InChIKey: FAFWXOAQJJGIJJ-UHFFFAOYSA-N
- ほほえんだ: O1C2CC(C(F)F)CC(O)C=2C(C(OCC)=O)=C1
6-Difluoromethyl-4-hydroxy-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM508308-1g |
Ethyl6-(difluoromethyl)-4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate |
1706452-47-2 | 97% | 1g |
$725 | 2023-02-02 |
6-Difluoromethyl-4-hydroxy-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid ethyl ester 関連文献
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
6-Difluoromethyl-4-hydroxy-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid ethyl esterに関する追加情報
Comprehensive Analysis of 6-Difluoromethyl-4-hydroxy-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid ethyl ester (CAS No. 1706452-47-2)
The compound 6-Difluoromethyl-4-hydroxy-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid ethyl ester (CAS No. 1706452-47-2) is a highly specialized chemical entity with significant potential in pharmaceutical and agrochemical research. This ester derivative, featuring a difluoromethyl group and a tetrahydro-benzofuran core, has garnered attention due to its unique structural properties and broad applicability. Researchers are increasingly exploring its role in drug discovery, particularly in the development of enzyme inhibitors and bioactive intermediates.
One of the key structural highlights of this compound is the presence of a 4-hydroxy-4,5,6,7-tetrahydro-benzofuran scaffold, which is known for its versatility in medicinal chemistry. The incorporation of a difluoromethyl group enhances the molecule's metabolic stability and bioavailability, making it a valuable candidate for further optimization. The ethyl ester moiety further contributes to its solubility and reactivity, enabling diverse synthetic applications.
In recent years, the demand for fluorinated organic compounds has surged, driven by their widespread use in pharmaceuticals, agrochemicals, and materials science. The 6-Difluoromethyl derivative stands out as a promising building block for the synthesis of novel therapeutics, particularly in areas such as anti-inflammatory and antimicrobial agents. Its CAS No. 1706452-47-2 serves as a critical identifier for researchers and suppliers in the global chemical market.
From a synthetic perspective, the preparation of 6-Difluoromethyl-4-hydroxy-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid ethyl ester involves multi-step organic transformations, often starting from readily available precursors. The tetrahydro-benzofuran core is typically constructed via cyclization reactions, followed by functionalization with the difluoromethyl group. Advanced techniques such as asymmetric catalysis and green chemistry approaches are being explored to improve the efficiency and sustainability of its synthesis.
The compound's potential applications extend beyond pharmaceuticals. In agrochemical research, fluorinated benzofuran derivatives are investigated for their herbicidal and fungicidal properties. The 6-Difluoromethyl substitution pattern is particularly noteworthy, as it can enhance the compound's interaction with biological targets, leading to improved efficacy. This aligns with the growing trend of developing eco-friendly crop protection agents with reduced environmental impact.
Analytical characterization of CAS No. 1706452-47-2 is crucial for ensuring its purity and quality. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are routinely employed. The ethyl ester functionality can be confirmed via infrared (IR) spectroscopy, while the hydroxy group's presence is verified through chemical derivatization or spectroscopic methods.
In the context of drug discovery, the tetrahydro-benzofuran scaffold is recognized for its ability to mimic natural product structures, often leading to enhanced biological activity. The 6-Difluoromethyl variant is being studied for its potential to modulate enzyme activity, particularly in pathways related to inflammation and oxidative stress. This has sparked interest in its use for developing treatments for chronic diseases, a hot topic in current biomedical research.
Another area of exploration is the compound's role in fluorine chemistry, a field that has gained momentum due to fluorine's unique effects on molecular properties. The difluoromethyl group's ability to influence lipophilicity and electronic characteristics makes it a valuable tool for medicinal chemists. Researchers are actively investigating how this moiety can be leveraged to improve drug-like properties in candidate molecules.
From a commercial standpoint, 6-Difluoromethyl-4-hydroxy-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid ethyl ester is available through specialized chemical suppliers, often in small quantities for research purposes. Its CAS No. 1706452-47-2 facilitates precise identification in global databases and regulatory documentation. The compound's niche application spectrum ensures its relevance in high-value research sectors.
Looking ahead, the future of fluorinated heterocycles like this compound appears promising. With increasing emphasis on precision medicine and targeted therapies, the demand for structurally diverse and functionally rich intermediates is expected to grow. The tetrahydro-benzofuran core, combined with strategic difluoromethyl substitution, positions this molecule as a versatile platform for innovation in multiple scientific disciplines.
In conclusion, 6-Difluoromethyl-4-hydroxy-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid ethyl ester represents a compelling case study in modern chemical research. Its structural features, embodied by the difluoromethyl group and ethyl ester functionality, offer numerous possibilities for scientific exploration. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing both pharmaceutical and agrochemical sciences.
1706452-47-2 (6-Difluoromethyl-4-hydroxy-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid ethyl ester) 関連製品
- 851403-45-7(N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(naphthalen-2-yloxy)acetamide)
- 771581-77-2(Methyl 2-(2-Aminoethyl)benzoate)
- 2229545-87-1(4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid)
- 2138824-72-1(tert-butyl (2E)-3-4-(1H-imidazol-1-yl)phenylprop-2-enoate)
- 2877763-18-1(6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline)
- 1537705-08-0(2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid)
- 37789-09-6(4-Methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid)
- 2138141-28-1((9H-fluoren-9-yl)methyl 9-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate)
- 2138507-72-7(2-(3-methylbutyl)-4-phenylfuran-3-carboxylic acid)
- 2092104-99-7(3-(cyanomethyl)pyrazine-2-carboxylic acid)